molecular formula C20H31KO6S B12685529 Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS No. 94159-70-3

Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No.: B12685529
CAS No.: 94159-70-3
M. Wt: 438.6 g/mol
InChI Key: NWVSKTMYVSTIIO-UHFFFAOYSA-M
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Description

Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (referred to as Potassium Phenosan or PP in some studies) is a synthetic antioxidant with a molecular formula of $ C{21}H{31}KO_5S $ (CAS: 94159-70-3) . Its structure features a phenolic ring substituted with two tert-butyl groups (providing steric hindrance for enhanced stability) and a sulphonatopropyl chain that enhances water solubility. This compound is widely used in industrial applications, including polymer stabilization and food preservation, due to its ability to scavenge free radicals and inhibit oxidative degradation .

Properties

CAS No.

94159-70-3

Molecular Formula

C20H31KO6S

Molecular Weight

438.6 g/mol

IUPAC Name

potassium;3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]propane-1-sulfonate

InChI

InChI=1S/C20H32O6S.K/c1-19(2,3)15-12-14(13-16(18(15)22)20(4,5)6)8-9-17(21)26-10-7-11-27(23,24)25;/h12-13,22H,7-11H2,1-6H3,(H,23,24,25);/q;+1/p-1

InChI Key

NWVSKTMYVSTIIO-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate typically involves the reaction of 2,6-di-tert-butylphenol with an appropriate sulphonating agent. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) to facilitate the sulphonation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to maximize yield and purity, often involving steps such as crystallization and filtration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include quinones from oxidation, reduced phenolic derivatives from reduction, and various substituted phenolic compounds from substitution reactions .

Scientific Research Applications

Chromatography Applications

One of the primary applications of Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is in high-performance liquid chromatography (HPLC). This compound is utilized for the separation and analysis of various substances due to its effective chromatographic properties.

HPLC Methodology

  • Column Type : Newcrom R1 HPLC column
  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
  • Particle Size : Smaller 3 µm particles are available for fast ultra-performance liquid chromatography (UPLC) applications.

This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, demonstrating scalability and efficiency in analytical applications .

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research as an additive or stabilizer in drug formulations. Its antioxidant properties are particularly noteworthy.

Case Studies

  • Antioxidant Activity : Research indicates that compounds related to Potassium 3-sulphonatopropyl have significant antioxidant capabilities, which can enhance the stability of pharmaceutical products by preventing oxidation .
  • Therapeutic Applications : The compound has been explored as a potential therapeutic agent in various biological contexts, including its interactions with specific cellular pathways that may influence drug efficacy .

Material Science Applications

In material science, this compound is investigated for its role in modifying polymer surfaces and enhancing material properties.

Surface Modification Studies

Research has demonstrated that this compound can improve the mechanical and thermal properties of polymers when used as a photoinitiator or stabilizer. The incorporation of this compound into polymer matrices has resulted in enhanced performance under various environmental conditions .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
ChromatographyHPLC separation and analysisEffective in isolating impurities; scalable method
PharmaceuticalsAntioxidant additive in drug formulationsEnhances stability by preventing oxidation
Material ScienceSurface modification of polymersImproves mechanical and thermal properties

Mechanism of Action

The antioxidant activity of Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is primarily due to its phenolic group, which can donate hydrogen atoms to neutralize free radicals. This prevents the free radicals from causing oxidative damage to other molecules. The sulphonate group enhances the compound’s solubility, allowing it to interact more effectively with various substrates .

Comparison with Similar Compounds

Structural Analogues: Selenium- and Sulfur-Containing Derivatives

Key analogues of PP include selenium- and sulfur-containing derivatives synthesized to improve antioxidant efficacy or modify physicochemical properties:

Compound Name Structural Difference Key Properties
Potassium 3-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propylseleno]propionate (1b) Selenium replaces sulphur in the side chain Higher molecular weight ($ C{21}H{31}KO_4Se $), similar DPPH radical scavenging activity to PP (IC₅₀ ≈ 0.12 mM)
Potassium 3-[4-Hydroxy-3,5-dimethylbenzylthio]propanoate (2b) Thioether linkage; methyl substituents on ring Lower IC₅₀ (0.08 mM) in DPPH assays, indicating stronger antioxidant activity than PP
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid Free acid form (no potassium or sulphonate) Lower water solubility; primarily used in lipid-based systems (e.g., plastics)

Key Findings :

  • The selenium analogue (1b) exhibits comparable antioxidant activity to PP but may offer enhanced stability in specific environments due to selenium’s redox properties .
  • The sulfur-containing derivative (2b) outperforms PP in DPPH radical scavenging (IC₅₀: 0.08 mM vs. 0.12 mM for PP), likely due to improved electron-donating capacity from the thioether group .

Ester Derivatives: Methyl and Octadecyl Esters

Esterification of the parent propionic acid alters solubility and application scope:

Compound Name Ester Group Molecular Formula Molecular Weight Application Context
Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Methyl $ C{17}H{26}O_3 $ 278.39 Biosynthesized for food additives; optimized at pH 8, 25°C
Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Octadecyl $ C{35}H{62}O_3 $ 530.86 High lipid solubility; used in coatings and lubricants

Key Findings :

  • Methyl ester derivatives are biosynthesized under controlled conditions (e.g., pH 8, 100 rpm agitation), with production efficiency influenced by glucose concentration .
  • Octadecyl esters exhibit significantly higher hydrophobicity, making them suitable for non-polar matrices like industrial greases .

Antioxidant Efficacy in DPPH Assays

A comparative analysis of radical scavenging activity (via DPPH assay) highlights performance differences:

Compound IC₅₀ (mM) Ranking (vs. Ascorbic Acid) Reference
Ascorbic Acid 0.04 1 (Reference)
Potassium 3-[4-hydroxy-3,5-dimethylbenzylthio]propanoate (2b) 0.08 2
Potassium Phenosan (PP) 0.12 3
Selenium Analogue (1b) 0.12 3

Interpretation :

  • Compound 2b’s superior activity is attributed to its thioether group, which enhances radical stabilization.

Physicochemical and Industrial Considerations

  • Solubility : PP’s sulphonate group confers water solubility, whereas methyl/octadecyl esters are lipid-soluble .
  • Regulatory Status : PP is listed in EPA’s ChemView database and complies with EFSA guidelines for food-contact materials .

Biological Activity

Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a synthetic compound known for its antioxidant properties. It belongs to the class of hindered phenolic antioxidants, which are widely utilized in various industrial applications, particularly in the stabilization of polymers. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential health effects, and environmental implications.

  • Molecular Formula : C20H31KO6S
  • Molecular Weight : 438.620 g/mol
  • CAS Number : 94159-70-3
  • LogP : 2.39

This compound functions primarily as an antioxidant. It scavenges free radicals and inhibits oxidative stress, which can lead to cellular damage. The compound's structure allows it to stabilize free radicals effectively, thus preventing the degradation of polymers during processing and extending their lifespan.

Metabolism and Excretion

Research indicates that upon exposure to this compound, it undergoes metabolic conversion in biological systems. A notable study involving rat metabolism suggested that the primary metabolite identified was fenozan acid , which serves as a potential biomarker for human exposure to this class of antioxidants . In human urine samples, fenozan acid was detected in a significant percentage of cases, indicating widespread exposure to these compounds in everyday environments .

Antioxidant Activity

The antioxidant activity of this compound is critical in various applications:

  • Polymer Stabilization : It is extensively used in plastics to prevent oxidative degradation during high-temperature processing .
  • Food Contact Materials : The compound has been evaluated for safety in food contact applications, with no significant health risks identified when used within regulatory limits .

Toxicological Studies

Toxicological assessments have shown that while the compound exhibits low toxicity levels, prolonged exposure may lead to bioaccumulation and potential endocrine-disrupting effects. The European Food Safety Authority (EFSA) has conducted risk assessments indicating that the use of such antioxidants in food packaging poses minimal risk when migration levels are controlled .

Case Studies

StudyFindings
Rat Metabolism StudyIdentified fenozan acid as a urinary biomarker for exposure to phenolic antioxidants .
EFSA Safety EvaluationConcluded no safety concerns for the use of related compounds in food contact materials under specified conditions .
Environmental Impact AssessmentHighlighted potential accumulation in aquatic ecosystems due to leaching from plastic waste .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing derivatives of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, and how do reaction conditions influence yield?

  • Derivatives like methyl or ethyl esters are synthesized via nucleophilic addition or esterification. For example, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is prepared by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with methyl acrylate under basic conditions . Yield optimization requires controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation of phenolic groups . Post-synthesis purification often involves recrystallization from non-polar solvents like pentane .

Q. Which analytical techniques are recommended for characterizing phenolic propionate derivatives?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for purity assessment. Solid-phase extraction (SPE) using HLB cartridges (60 mg, 3 cc) and methanol-based elution efficiently isolates these compounds from complex matrices . Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, particularly tert-butyl group signals at δ 1.4 ppm (singlet) and phenolic protons at δ 5.2 ppm .

Q. How do the antioxidant properties of this compound compare to structurally similar phenolic derivatives?

  • The tert-butyl groups and phenolic hydroxyl are critical for radical scavenging. Derivatives like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate show enhanced lipid peroxidation inhibition compared to shorter alkyl-chain esters due to improved lipid solubility . In vitro assays (e.g., DPPH or ABTS) quantify activity, with IC₅₀ values typically <10 μM for potent derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize potassium 3-sulphonatopropyl derivatives while avoiding side reactions?

  • Sulfonation of the propyl chain requires controlled sulfonic acid anhydrides in aprotic solvents (e.g., toluene) at 40–60°C. Excess reagents must be quenched with aqueous bases (e.g., K₂CO₃) to prevent ester hydrolysis. Monitoring via thin-layer chromatography (TLC, Rf ≈ 0.3 in ethyl acetate/hexane) ensures intermediate stability .

Q. What methodologies address matrix interference when quantifying this compound in environmental or biological samples?

  • For wastewater analysis, sample pre-treatment includes GF/F filtration (0.7 μm) and SPE using Oasis HLB cartridges. Isotope dilution (e.g., deuterated internal standards like BP-3-d5) corrects for matrix effects in LC-MS/MS . Method validation should assess recovery (≥85%) and limit of quantification (LOQ <1 ng/mL) per EPA guidelines .

Q. How do structural modifications (e.g., sulfonate vs. ester groups) impact bioavailability and mitochondrial antioxidant efficacy?

  • Sulfonate groups enhance water solubility, facilitating mitochondrial uptake in cell models. Comparative studies using isolated pea seedling mitochondria show potassium salts (e.g., potassium phenosan) reduce lipid peroxidation (LPO) by 60–70% at 10⁻⁶ M, outperforming lipophilic esters in aqueous stress conditions . Fluorescence probes (e.g., H₂DCFDA) quantify ROS suppression in live-cell assays .

Q. What strategies reconcile discrepancies in antioxidant activity data between in vitro and in vivo models?

  • In vitro assays may overestimate activity due to simplified systems. In vivo validation requires stress models (e.g., water-deficit conditions in plants) with endpoints like seedling growth inhibition and malondialdehyde (MDA) levels. Dose-response curves (10⁻¹³–10⁻⁶ M) identify optimal bioactivity ranges while controlling for metabolic degradation .

Methodological Considerations

Q. What safety protocols are critical when handling potassium 3-sulphonatopropyl derivatives?

  • Refer to MSDS guidelines for phenolic compounds: use nitrile gloves, fume hoods, and avoid skin contact. Hydroquinone side products (if present) require additional toxicity controls (e.g., LC-MS screening) . Waste disposal follows EPA protocols for sulfonated organics .

Q. How can covalent bonding of this compound to polymers enhance material stability?

  • Thiol-ene "click" chemistry links the propionate group to brominated polymers (e.g., polyurethane). Reaction monitoring via FTIR (disappearance of C-Br stretch at 600 cm⁻¹) confirms covalent attachment. Accelerated aging tests (80°C, 75% RH) show <5% loss of antioxidant activity after 500 hours .

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